N-Isopropyl-4-methylpyrimidin-2-amine

Description

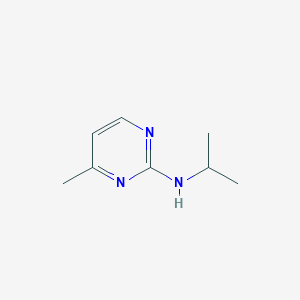

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-propan-2-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-6(2)10-8-9-5-4-7(3)11-8/h4-6H,1-3H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUFGAGHUBZOGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Isopropyl-4-methylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropyl-4-methylpyrimidin-2-amine is a substituted pyrimidine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of a reliable synthetic pathway to this compound, focusing on the nucleophilic aromatic substitution of 2-chloro-4-methylpyrimidine with isopropylamine. It offers a detailed, step-by-step experimental protocol, an exploration of the underlying reaction mechanism, and a thorough guide to the structural characterization of the final product using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of novel heterocyclic compounds.

Introduction and Significance

Substituted pyrimidines are a cornerstone of modern chemical and pharmaceutical research. Their prevalence in biologically active molecules, from approved therapeutics to agrochemicals, underscores the importance of efficient and well-characterized synthetic routes to novel derivatives. This compound (CAS No. 1341073-92-4) is one such derivative, featuring a secondary amine substituent that can serve as a key pharmacophore or a handle for further chemical elaboration.[1] The strategic combination of the pyrimidine core with an isopropylamino group makes it an attractive intermediate for developing kinase inhibitors, receptor antagonists, and other targeted therapeutic agents.

This guide moves beyond a simple recitation of steps to provide a senior scientist's perspective on the synthesis, emphasizing the rationale behind procedural choices and the importance of rigorous analytical validation to ensure the integrity of the final compound.

Synthesis of this compound

The most direct and widely applicable method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the reactivity of a halogenated pyrimidine precursor with a primary amine.

Retrosynthetic Analysis and Pathway Rationale

The target molecule can be disconnected at the C-N bond between the pyrimidine ring and the isopropylamino group. This retrosynthetic step points to two key starting materials: an electrophilic pyrimidine core and a nucleophilic amine. The most logical precursors are 2-chloro-4-methylpyrimidine and isopropylamine .

The chlorine atom at the C2 position of the pyrimidine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the two ring nitrogen atoms. Isopropylamine serves as a potent, albeit sterically hindered, nucleophile. A non-nucleophilic base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Synthetic Workflow Diagram

The overall process, from starting materials to the purified product, is illustrated below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should adapt scales and conditions based on their specific laboratory setup and safety protocols.

Materials:

-

2-Chloro-4-methylpyrimidine (1.0 eq)[2]

-

Isopropylamine (2.0 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Ethanol (EtOH), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-methylpyrimidine (1.0 eq) and anhydrous ethanol to create a ~0.5 M solution.

-

Reagent Addition: Add triethylamine (1.5 eq) to the stirring solution. Subsequently, add isopropylamine (2.0 eq) dropwise. The excess isopropylamine helps to drive the reaction to completion.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (2-chloro-4-methylpyrimidine) is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Resuspend the resulting residue in ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining HCl) and brine.

-

-

Isolation of Crude Product: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system as the eluent, to afford this compound as a pure solid or oil.

Structural Characterization and Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic and Physical Data

| Property | Value / Description |

| Molecular Formula | C₈H₁₃N₃ |

| Molecular Weight | 151.21 g/mol |

| CAS Number | 1341073-92-4 |

| Appearance | Typically a white to off-white solid or a pale yellow oil. |

| Purity (Typical) | >95% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. The expected chemical shifts (δ) are predicted based on the structure and data from similar compounds.[3]

¹H NMR (Proton NMR) Data (Predicted, in CDCl₃, 400 MHz):

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyrimidine H (C6-H) | ~8.15 | Doublet (d) | ~5.2 | 1H |

| Pyrimidine H (C5-H) | ~6.40 | Doublet (d) | ~5.2 | 1H |

| NH | ~5.0 (broad) | Singlet (s) | - | 1H |

| Isopropyl CH | ~4.25 | Septet (sept) | ~6.6 | 1H |

| Pyrimidine CH₃ | ~2.40 | Singlet (s) | - | 3H |

| Isopropyl CH₃ | ~1.25 | Doublet (d) | ~6.6 | 6H |

-

Interpretation: The two doublets in the aromatic region are characteristic of the adjacent protons on the pyrimidine ring. The septet and the corresponding 6H doublet are the classic signature of an isopropyl group. The broad singlet for the N-H proton is typical and its position can vary.

¹³C NMR (Carbon NMR) Data (Predicted, in CDCl₃, 100 MHz):

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pyrimidine C2 | ~162.0 |

| Pyrimidine C4 | ~167.5 |

| Pyrimidine C6 | ~157.0 |

| Pyrimidine C5 | ~112.0 |

| Isopropyl CH | ~45.0 |

| Pyrimidine CH₃ | ~24.0 |

| Isopropyl CH₃ | ~22.5 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI-MS) in positive ion mode is typically used.

-

Expected Molecular Ion Peak [M+H]⁺: 152.12 (Calculated for C₈H₁₄N₃⁺)

Safety and Handling

-

Starting Materials: 2-Chloro-4-methylpyrimidine is harmful if swallowed and causes skin and eye irritation.[2] Isopropylamine is a flammable and corrosive liquid.

-

Product: this compound should be handled with care. Assume it is an irritant.

-

Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

Conclusion

This guide has detailed a robust and reliable method for the synthesis of this compound via nucleophilic aromatic substitution. The provided experimental protocol, coupled with a comprehensive characterization framework, offers researchers a validated pathway to access this valuable chemical intermediate. The successful synthesis and purification, confirmed by NMR and MS data, provide a solid foundation for its application in drug discovery and materials science research.

References

- Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Eureka | Patsnap.

-

4-Methyl-2-(propan-2-yl)pyridin-3-amine . PubChem, National Library of Medicine. Available at: [Link]

-

Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer . Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

-

Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air . The Royal Society of Chemistry. Available at: [Link]

- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.

- Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine. Google Patents.

-

2-Chloro-4-methylpyrimidine . PubChem, National Library of Medicine. Available at: [Link]

-

3-(Chloromethyl)pyridine hydrochloride . PubChem, National Library of Medicine. Available at: [Link]

-

2-Amino-4-methylpyrimidine . PubChem, National Library of Medicine. Available at: [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst . MDPI. Available at: [Link]

-

N-Isopropylmethylamine - Spectra . SpectraBase. Available at: [Link]

-

Picolyl chloride hydrochloride . PubChem, National Library of Medicine. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-Isopropyl-4-methylpyrimidin-2-amine

Introduction

N-Isopropyl-4-methylpyrimidin-2-amine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, owing to its presence in nucleobases and its ability to participate in various biological interactions. The N-isopropyl and 4-methyl substitutions on the pyrimidine ring of this particular molecule modulate its steric and electronic properties, which in turn influence its pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development. The document outlines the theoretical and practical aspects of this compound's characteristics, offering insights into its molecular behavior and analytical characterization. While experimentally determined data for this specific molecule is limited in publicly accessible literature, this guide synthesizes predicted data, information from analogous structures, and established analytical methodologies to provide a robust scientific resource.

Chemical Identity and Molecular Structure

A foundational understanding of a compound begins with its precise chemical identity. This compound is systematically named, and its structure is defined by the connectivity of its constituent atoms.

-

IUPAC Name: this compound

-

Chemical Structure:

Physicochemical Properties: A Tabulated Summary

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. These parameters are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate formulation and analytical strategies. The following table summarizes the key physicochemical properties of this compound. It is important to note that much of the available quantitative data is based on computational predictions and should be validated experimentally.

| Property | Value/Range | Significance in Drug Development |

| Melting Point | Not available (likely a low melting solid or liquid) | Influences solubility, dissolution rate, and formulation design. |

| Boiling Point | 251.6 ± 33.0 °C (Predicted)[1] | Affects purification methods (e.g., distillation) and stability at high temperatures. |

| Density | 1.042 ± 0.06 g/cm³ (Predicted)[1] | Useful for formulation calculations and understanding of molecular packing. |

| pKa | 4.30 ± 0.10 (Predicted)[1] | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| logP (Octanol/Water Partition Coefficient) | Not available (Estimated to be in the range of 1.5 - 2.5) | A key indicator of lipophilicity, which affects membrane permeability and metabolic stability. |

| Water Solubility | Not available (Predicted to be sparingly soluble) | Crucial for bioavailability and the feasibility of aqueous formulations. |

Experimental Protocols for Physicochemical Characterization

To provide a practical framework for researchers, this section details the experimental methodologies for determining the key physicochemical properties of this compound. The causality behind experimental choices is emphasized to ensure a robust and self-validating approach.

Determination of Melting and Boiling Points

The thermal properties of a compound are fundamental to its characterization.

Workflow for Thermal Analysis:

Caption: Experimental workflow for determining aqueous solubility and logP.

Step-by-Step Protocol for Shake-Flask logP:

-

Pre-saturation: Prepare octanol-saturated water and water-saturated octanol by vigorously mixing equal volumes of n-octanol and water and allowing the phases to separate overnight.

-

Partitioning: Dissolve a known concentration of this compound in the aqueous phase. Add an equal volume of the octanol phase.

-

Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a validated HPLC-UV method.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Rationale: The shake-flask method is the gold standard for logP determination. Pre-saturation of the solvents is critical to ensure accurate results. HPLC-UV provides a sensitive and specific method for quantification.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques are indispensable for the structural elucidation and purity assessment of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Isopropyl CH₃ | ~1.2 | Doublet | 6H |

| 4-Methyl CH₃ | ~2.4 | Singlet | 3H |

| Isopropyl CH | ~4.2 | Septet | 1H |

| NH | ~5.5 | Broad Singlet | 1H |

| Pyrimidine H₅ | ~6.5 | Doublet | 1H |

| Pyrimidine H₆ | ~8.2 | Doublet | 1H |

Predicted ¹³C NMR Spectral Data:

| Carbon | Chemical Shift (δ, ppm) |

| Isopropyl CH₃ | ~22 |

| 4-Methyl CH₃ | ~24 |

| Isopropyl CH | ~45 |

| Pyrimidine C₅ | ~115 |

| Pyrimidine C₄ | ~158 |

| Pyrimidine C₆ | ~160 |

| Pyrimidine C₂ | ~162 |

Rationale for Predictions: The chemical shifts are estimated based on the known electronic effects of the substituents on the pyrimidine ring and standard values for alkyl groups. The electron-withdrawing nitrogen atoms in the pyrimidine ring cause the ring protons and carbons to be deshielded, resulting in higher chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300-3500 | Medium, broad |

| C-H Stretch (aliphatic) | 2850-3000 | Strong |

| C=N Stretch (pyrimidine) | 1550-1650 | Medium to Strong |

| C=C Stretch (pyrimidine) | 1450-1550 | Medium to Strong |

| C-N Stretch (amine) | 1250-1350 | Medium |

Rationale: The presence of an N-H bond in the secondary amine will give rise to a characteristic absorption in the 3300-3500 cm⁻¹ region. The various C-H, C=N, C=C, and C-N bonds will also produce distinct peaks in the fingerprint region, allowing for structural confirmation. [3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 151

-

Major Fragments:

-

Loss of an isopropyl group: m/z = 108

-

Loss of a methyl radical: m/z = 136

-

Fragments corresponding to the pyrimidine ring structure.

-

Workflow for LC-MS Analysis:

Caption: A typical workflow for LC-MS analysis.

Rationale: LC-MS is a powerful technique for both qualitative and quantitative analysis. Reverse-phase chromatography is well-suited for separating moderately polar compounds like this compound. ESI is a soft ionization technique that typically produces a strong protonated molecular ion [M+H]⁺, confirming the molecular weight.

Synthesis and Purification

A reliable synthetic route is essential for obtaining high-purity material for research and development. While a specific synthesis for this compound is not widely published, a plausible route can be devised based on established pyrimidine chemistry.

Proposed Synthetic Pathway:

A common method for the synthesis of 2-aminopyrimidines involves the condensation of a 1,3-dicarbonyl compound or its equivalent with guanidine. For N-substituted 2-aminopyrimidines, a substituted guanidine can be used. An alternative and often more flexible approach is the nucleophilic aromatic substitution of a 2-halopyrimidine. [4] Workflow for Synthesis and Purification:

Caption: A proposed workflow for the synthesis and purification.

Step-by-Step Synthetic Protocol:

-

Reaction Setup: To a solution of 2-chloro-4-methylpyrimidine in a suitable solvent (e.g., N,N-dimethylformamide), add isopropylamine and a non-nucleophilic base (e.g., potassium carbonate).

-

Reaction: Heat the mixture with stirring and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic extracts, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS, as described in the previous section.

Rationale: This synthetic route is based on a well-established and reliable reaction. The use of a base is necessary to neutralize the HCl generated during the reaction. Column chromatography is a standard and effective method for purifying organic compounds.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [5][6]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust. [5]Avoid contact with skin and eyes. [7][8]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids. [7][8]* First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. [5] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [5] * Ingestion: Do not induce vomiting. Seek immediate medical attention. [5] * Inhalation: Move to fresh air. If breathing is difficult, give oxygen. [5] Toxicological Profile (Inferred):

-

Based on related compounds, this compound may be harmful if swallowed or in contact with skin and may cause skin and eye irritation. [5][7]The toxicological properties have not been fully investigated, and the compound should be handled with care.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery. This technical guide has provided a comprehensive overview of its physicochemical properties, drawing upon predicted data, information from analogous compounds, and established scientific principles. The detailed experimental protocols for characterization, synthesis, and purification offer a practical framework for researchers. As with any compound in early-stage development, it is imperative that the predicted data presented herein is confirmed through rigorous experimentation. This guide serves as a valuable resource to support and accelerate such research endeavors.

References

-

The Good Scents Company. N-methyl isopropyl amine. [Link]

-

SpectraBase. N-Isopropyl-N-(N-propyl)-amine - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. 4-Methyl-2-(propan-2-yl)pyridin-3-amine. [Link]

-

PubChem. 2-Amino-4-methylpyrimidine. [Link]

-

NIST. 2-Pyridinamine, 4-methyl-. [Link]

-

Doc Brown's Chemistry. infrared spectrum of propan-2-amine. [Link]

-

Infona. IR and 1H NMR spectral studies of some 2-Amino-4-isopropyl-6-methoxy-N-phenylpyrimidine-5-carboxamides. [Link]

-

SIELC. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

-

Tradeindia. 2 Isopropyl 4 Methylpyridin 3 Amine. [Link]

-

ResearchGate. General synthesis of 4-aryloxy-6-methylpyrimidin-2-amines and their fragmentation under positive electrospray ionization. [Link]

-

precisionFDA. 2-ISOPROPYL-4-METHYLPYRIDIN-3-AMINE. [Link]

-

ACS Publications. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. [Link]

- Google Patents. US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine.

-

MDPI. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

Sources

- 1. Isopropyl-(4-Methyl-pyriMidin-2-yl)-aMine CAS#: 1341073-92-4 [amp.chemicalbook.com]

- 2. Isopropyl-(4-Methyl-pyriMidin-2-yl)-aMine | 1341073-92-4 [amp.chemicalbook.com]

- 3. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. mdpi.com [mdpi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. opcw.org [opcw.org]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to N-Isopropyl-4-methylpyrimidin-2-amine (CAS 1341073-92-4)

A Note to the Reader: Comprehensive searches for detailed technical and scientific information regarding N-Isopropyl-4-methylpyrimidin-2-amine (CAS 1341073-92-4) have revealed a significant scarcity of publicly available data. While this guide aims to provide a foundational understanding based on general chemical principles and information on related compounds, it is crucial to note that specific experimental protocols, in-depth mechanistic studies, and extensive biological data for this particular molecule are not readily found in peer-reviewed literature or patents. Much of the available information pertains to the similarly named but structurally distinct compound, 2-Isopropyl-4-methylpyridin-3-amine, a known intermediate in the synthesis of KRAS G12C inhibitors. Researchers should exercise caution and verify any extrapolated information through experimental validation.

Introduction and Chemical Identity

This compound is a substituted pyrimidine derivative. The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. The presence of an isopropylamino group at the 2-position and a methyl group at the 4-position defines its unique chemical structure and potential for further chemical modifications.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1341073-92-4 | [1] |

| Molecular Formula | C₈H₁₃N₃ | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC1=CC=NC(=N1)NC(C)C | |

| InChI Key | JIUFGAGHUBZOGU-UHFFFAOYSA-N | [1] |

Potential Synthesis Strategies

While a specific, experimentally validated synthesis protocol for this compound is not detailed in the available literature, a plausible synthetic route can be conceptualized based on established pyrimidine chemistry. A common and effective method for the synthesis of 2-aminopyrimidines is the nucleophilic aromatic substitution (SNAr) of a suitable pyrimidine precursor.

Conceptual Synthetic Workflow

A likely synthetic pathway would involve the reaction of a 2-halo-4-methylpyrimidine with isopropylamine. The halogen atom at the 2-position of the pyrimidine ring is activated towards nucleophilic attack by the amine.

Caption: Conceptual workflow for the synthesis of this compound.

Postulated Experimental Protocol

Disclaimer: The following protocol is a generalized representation and has not been experimentally validated for this specific compound. It should be adapted and optimized by qualified researchers.

-

Reaction Setup: To a solution of 2-chloro-4-methylpyrimidine (1.0 eq) in a suitable aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), add isopropylamine (1.5 - 2.0 eq).

-

Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 - 3.0 eq), to scavenge the hydrochloric acid byproduct.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices:

-

Solvent: Aprotic polar solvents like NMP or DMF are chosen for their ability to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).

-

Base: A non-nucleophilic base like DIPEA is used to prevent competition with the isopropylamine nucleophile in reacting with the starting material.

-

Excess Reagents: An excess of isopropylamine and base is often used to drive the reaction to completion.

-

Temperature: Elevated temperatures are typically required to overcome the activation energy of the SNAr reaction on the electron-deficient pyrimidine ring.

Analytical Characterization

To confirm the identity and purity of synthesized this compound, a combination of spectroscopic techniques would be essential.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the isopropyl group (a septet and a doublet), the methyl group on the pyrimidine ring (a singlet), and the aromatic protons on the pyrimidine ring. The NH proton may appear as a broad singlet. |

| ¹³C NMR | Resonances for the carbons of the isopropyl group, the methyl group, and the pyrimidine ring. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight (151.21 g/mol ). |

| Purity (HPLC) | A single major peak indicating the purity of the compound. |

Potential Applications and Future Directions

Given the prevalence of the aminopyrimidine scaffold in medicinal chemistry, this compound could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural features suggest it could be explored in the development of kinase inhibitors, GPCR modulators, or other targeted therapies.

However, without specific biological data, any discussion of its mechanism of action or therapeutic potential remains purely speculative. The immediate and most critical next step for researchers interested in this compound is to perform foundational biological screening to identify any potential bioactivity.

Conclusion

This compound is a chemical entity with potential for further exploration in drug discovery and development. This guide has provided a speculative, yet chemically reasonable, framework for its synthesis and characterization. It is imperative that future research endeavors focus on the experimental validation of these methods and a thorough investigation of the compound's biological properties to unlock its full potential. The scientific community eagerly awaits published data that will illuminate the true utility of this intriguing molecule.

References

The Ascendant Therapeutic Potential of N-Isopropyl-4-methylpyrimidin-2-amine Derivatives: A Technical Guide for Drug Discovery

Foreword: A New Frontier in Targeted Therapy

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents. Among its vast and varied derivatives, the N-Isopropyl-4-methylpyrimidin-2-amine series has emerged as a particularly promising class of compounds, demonstrating significant potential in the realm of targeted cancer therapy. This guide provides an in-depth exploration of the biological activities of these derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, and preclinical efficacy of these molecules, with a focus on their role as potent kinase inhibitors.

The this compound Core: A Privileged Scaffold

The this compound core structure is a testament to the power of nuanced molecular design. The strategic placement of the isopropyl and methyl groups on the pyrimidine ring creates a unique electronic and steric profile, rendering it an ideal candidate for interaction with the ATP-binding pockets of various protein kinases. This inherent affinity has positioned these derivatives as compelling leads in the development of targeted anticancer agents.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The primary therapeutic promise of this compound derivatives lies in their potent anticancer properties. This activity is not monolithic; rather, it stems from the inhibition of multiple key regulators of cell cycle progression and proliferation.

Inhibition of Polo-Like Kinase 4 (PLK4): Disrupting Centriole Duplication

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a critical process for the formation of the mitotic spindle and the faithful segregation of chromosomes during cell division.[1] Dysregulation of PLK4 is a hallmark of many cancers, leading to aneuploidy and genomic instability.[1] this compound derivatives have been identified as potent inhibitors of PLK4, offering a targeted approach to disrupt the reproductive machinery of cancer cells.[1][2]

Mechanism of Action: These derivatives act as ATP-competitive inhibitors, binding to the kinase domain of PLK4 and preventing its catalytic activity. This inhibition leads to a failure in centriole duplication, resulting in mitotic arrest and, ultimately, apoptotic cell death in cancer cells that are often highly dependent on elevated PLK4 activity.[3][4]

Signaling Pathway:

Caption: Inhibition of PLK4 by this compound derivatives.

Inhibition of Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle Engine

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are fundamental to the regulation of the cell cycle.[5] The aberrant activity of CDKs is a common driver of uncontrolled cell proliferation in cancer.[5] Specific this compound derivatives have demonstrated potent inhibitory activity against several CDKs, including CDK1, CDK2, CDK4, CDK8, and CDK9.[5][6]

Mechanism of Action: By binding to the ATP-binding site of CDKs, these compounds prevent the phosphorylation of key substrates, such as the retinoblastoma protein (Rb). This leads to a cell cycle arrest, typically at the G1/S or G2/M checkpoints, thereby inhibiting tumor growth. The inhibition of multiple CDKs can lead to a broader and more durable antitumor response.[5][7]

Signaling Pathway:

Caption: CDK4/6 inhibition leading to G1 cell cycle arrest.

Quantitative Analysis of Biological Activity

The potency of this compound derivatives has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the efficacy of these compounds.

| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |

| 8h | PLK4 | 0.0067 | MCF-7 (Breast) | <0.05 | [1] |

| 3c | CDK4/6 | 0.00071 / 0.0011 | MCF-7 (Breast) | Not specified | [8] |

| 37d | CDK1, 2, 4, 8, 9 | Potent inhibitor | Multiple Hematological Malignancies | Not specified | [5] |

| 28 | USP1/UAF1 | 0.180 | Non-small cell lung cancer | Not specified | [9] |

| 3a | Not specified | Not specified | A549 (Lung) | 5.988 | [10] |

| 6 | Topoisomerase II | 6.9 | MCF-7 (Breast) | 11.7 | |

| 4d | Not specified | Not specified | MDA-MB-231 (Breast) | 35.1 |

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

A common synthetic route involves the condensation of an appropriately substituted guanidine with a β-dicarbonyl compound.

Workflow:

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Methodology:

-

Synthesis of 2-Isopropylamino-4-methyl-6-hydroxypyrimidine:

-

Dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

To this solution, add isopropylguanidine hydrochloride and ethyl acetoacetate.

-

Reflux the mixture for several hours.

-

Cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid).

-

Collect the precipitated product by filtration, wash with water, and dry.[11]

-

-

Chlorination:

-

Treat the hydroxypyrimidine intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Heat the mixture to effect the conversion of the hydroxyl group to a chlorine atom.

-

Carefully quench the reaction with ice water and neutralize to precipitate the chlorinated intermediate.

-

Purify the product by recrystallization or column chromatography.

-

-

Functionalization via Coupling Reactions:

-

The 2-chloro-N-isopropyl-4-methylpyrimidin-amine can be further functionalized using palladium-catalyzed cross-coupling reactions.

-

For example, a Suzuki coupling with a boronic acid or a Buchwald-Hartwig amination with an amine can be employed to introduce various substituents at the 2-position.[12]

-

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Step-by-Step Methodology:

-

Prepare a reaction buffer containing the kinase, a substrate peptide, and ATP.

-

Add varying concentrations of the this compound derivative to the reaction mixture.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactive labeling (³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure ATP consumption.

-

Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to assess the cytotoxic or cytostatic effects of a compound.

Step-by-Step Methodology:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the this compound derivative and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Other Biological Activities: A Focused Approach

While the primary focus of research on this compound derivatives has been on their anticancer properties, the broader pyrimidine class of compounds has been investigated for a range of other biological activities, including antiviral and antibacterial effects. However, at present, there is a lack of substantial evidence in the peer-reviewed literature to suggest significant antiviral or antibacterial activity specifically for the this compound series. This underscores the highly targeted nature of their current development towards oncology applications.

Conclusion and Future Directions

The this compound derivatives represent a compelling and versatile scaffold for the development of targeted anticancer therapeutics. Their ability to potently inhibit key kinases such as PLK4 and various CDKs provides a strong rationale for their continued investigation. The data presented in this guide highlight their significant potential in preclinical models.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their in vivo efficacy and safety profiles. Further exploration of their activity against a broader panel of kinases and cancer cell lines may uncover new therapeutic opportunities. The development of more specific and potent inhibitors within this class holds the promise of delivering novel and effective treatments for a range of malignancies.

References

-

IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved from [Link]

-

IC 50 values of derivatives against cancer cells and relative... (n.d.). ResearchGate. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. (2021). PubMed. Retrieved from [Link]

-

Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators. (2025). National Center for Biotechnology Information. Retrieved from [Link]

-

Discovery of N -(4-(3-isopropyl-2-methyl-2 H -indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. (n.d.). ResearchGate. Retrieved from [Link]

-

IC 50 values (mM) against cancer cell lines a. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. (n.d.). Patsnap. Retrieved from [Link]

-

Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin. (n.d.). ResearchGate. Retrieved from [Link]

-

Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. (2019). PubMed. Retrieved from [Link]

-

Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. (2014). ACS Publications. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). PubMed. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Molecular modeling studies to characterize N-phenylpyrimidin-2-amine selectivity for CDK2 and CDK4 through 3D-QSAR and molecular dynamics simulations. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). MDPI. Retrieved from [Link]

- Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine. (n.d.). Google Patents.

-

Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. (2025). PubMed. Retrieved from [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. Retrieved from [Link]

Sources

- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular modeling studies to characterize N-phenylpyrimidin-2-amine selectivity for CDK2 and CDK4 through 3D-QSAR and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to Investigating the Mechanism of Action of N-Isopropyl-4-methylpyrimidin-2-amine

Preamble: Charting a Course into the Unknown

In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a cornerstone of targeted therapies, particularly in oncology. Its versatile structure has given rise to a multitude of kinase inhibitors that have reshaped treatment paradigms. Within this promising chemical space lies N-Isopropyl-4-methylpyrimidin-2-amine, a compound of interest whose biological activity and mechanism of action remain to be fully elucidated. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, technically-grounded framework for the systematic investigation of this molecule. We will proceed from a well-reasoned hypothesis, informed by the activities of structurally analogous compounds, to a multi-phased experimental plan designed to unravel its molecular mechanism and therapeutic potential. Our approach is rooted in scientific integrity, ensuring that each experimental stage is self-validating and contributes to a cohesive and trustworthy body of evidence.

Part 1: Foundational Hypothesis and Strategic Overview

The Pyrimidine Core: A Privileged Scaffold in Kinase Inhibition

The 2-aminopyrimidine moiety is a recurring motif in a significant number of approved and investigational kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an ideal starting point for the design of potent and selective inhibitors. Numerous publications have detailed the successful development of pyrimidine-based drugs targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs), which are fundamental regulators of the cell cycle. The dysregulation of CDK activity is a hallmark of cancer, making them a prime target for therapeutic intervention. For instance, complex pyrimidine derivatives have been shown to act as multi-CDK inhibitors, inducing cell cycle arrest and apoptosis in hematological malignancies[1][2].

Hypothesized Mechanism of Action: A Kinase Inhibitor Targeting Cell Cycle Progression

Given the structural features of this compound, and the established precedent of the 2-aminopyrimidine scaffold, we hypothesize that this compound functions as an inhibitor of one or more protein kinases, with a high probability of targeting kinases involved in cell cycle control, such as CDKs. This hypothesis forms the central axis of our investigative strategy. We postulate that by inhibiting a key cell cycle kinase, this compound will induce cell cycle arrest and subsequently trigger apoptosis in cancer cells.

A Phased Investigational Workflow

To rigorously test our hypothesis, we will employ a phased approach, moving from broad, unbiased screening to focused, mechanism-defining assays.

Caption: Phased investigational workflow for elucidating the mechanism of action.

Part 2: Phase 1 - In Vitro Target Identification and Validation

The primary objective of this phase is to ascertain whether this compound directly interacts with and inhibits protein kinases and to identify its primary targets.

Experiment 1: Broad Kinase Panel Screening

Rationale: An initial broad screen against a diverse panel of kinases is the most efficient method to identify potential primary targets and to assess the selectivity of the compound. This unbiased approach prevents premature focus on a single kinase family and provides a comprehensive overview of the compound's kinome-wide activity.

Protocol:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Panel: Utilize a commercial kinase screening service (e.g., Eurofins KinaseProfiler™, Reaction Biology KinomeScan™) that offers a panel of at least 250-400 purified human kinases.

-

Screening Concentration: Perform the initial screen at a single, high concentration of the compound (e.g., 10 µM) to maximize the chances of detecting inhibitory activity.

-

Assay Principle: The specific assay technology will depend on the service provider but is typically based on measuring the remaining kinase activity after incubation with the compound. This is often done using radiometric methods (e.g., ³³P-ATP incorporation) or fluorescence-based assays.

-

Data Analysis: The primary output will be the percent inhibition of each kinase relative to a vehicle (DMSO) control. A common threshold for identifying a "hit" is >50% inhibition.

Experiment 2: Dose-Response and IC₅₀ Determination for 'Hit' Kinases

Rationale: For any kinases identified as "hits" in the initial screen, it is crucial to determine their potency of inhibition. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀). This quantitative measure is essential for ranking the potency of the compound against different targets and for guiding the design of subsequent cellular assays.

Protocol:

-

Kinase Selection: Select all kinases that showed >50% inhibition in the primary screen.

-

Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a top concentration of 100 µM.

-

Kinase Assay: Perform the kinase assays for each selected target using the serial dilution of the compound. Ensure that the ATP concentration in the assay is at or near the Km value for each respective kinase to allow for an accurate determination of competitive inhibition.

-

Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each kinase.

| Target Kinase | Hypothetical IC₅₀ (nM) | Selectivity Fold (vs. CDK2) |

| CDK2/CycA | 50 | 1 |

| CDK1/CycB | 150 | 3 |

| CDK4/CycD1 | 800 | 16 |

| GSK3β | 2,500 | 50 |

| PIM1 | >10,000 | >200 |

Experiment 3: Mechanism of Inhibition (MOI) Studies

Rationale: To further characterize the interaction between this compound and its primary kinase target(s), it is important to determine the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive). This information provides deeper insight into how the compound interacts with the kinase and is valuable for any future lead optimization efforts.

Protocol:

-

Kinase and Substrate: Use the most potently inhibited kinase (e.g., CDK2/CycA from the hypothetical data above) and its corresponding substrate.

-

Experimental Design: Perform the kinase assay with varying concentrations of both the compound and ATP. A matrix of conditions should be set up where the compound concentration is varied at several fixed ATP concentrations.

-

Data Analysis: Analyze the data using double-reciprocal plots (Lineweaver-Burk plots).

-

ATP-competitive: The lines on the plot will intersect on the y-axis.

-

Non-competitive: The lines will intersect on the x-axis.

-

Uncompetitive: The lines will be parallel.

-

Part 3: Phase 2 - Cellular Activity and Pathway Analysis

The objective of this phase is to determine if the in vitro kinase inhibition translates into a measurable biological effect in a cellular context.

Experiment 4: Cell Proliferation and Viability Assays

Rationale: The most fundamental cellular effect of a cell cycle kinase inhibitor is the inhibition of cancer cell proliferation. This assay will determine the concentration of this compound required to inhibit the growth of cancer cells (GI₅₀) and to cause cell death (LD₅₀).

Protocol:

-

Cell Line Selection: Choose a panel of cancer cell lines with known dependencies on the primary target kinase(s). For a CDK2 inhibitor, cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) would be appropriate.

-

Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

Viability/Proliferation Readout: Use a commercially available assay such as CellTiter-Glo® (Promega) to measure ATP levels as an indicator of cell viability, or a resazurin-based assay to measure metabolic activity.

-

Data Analysis: Plot cell viability against compound concentration and calculate the GI₅₀ and LD₅₀ values.

Experiment 5: Cell Cycle Analysis

Rationale: If the compound inhibits a cell cycle kinase, it is expected to cause an arrest at a specific phase of the cell cycle. This experiment will directly test this hypothesis.

Protocol:

-

Cell Treatment: Treat the selected cancer cell line with this compound at concentrations corresponding to its GI₅₀ and 5x GI₅₀ for 24 hours.

-

Cell Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).

-

Data Analysis: Compare the cell cycle distribution of treated cells to that of vehicle-treated control cells. An accumulation of cells in a specific phase is indicative of cell cycle arrest.

Sources

Solubility and Stability of N-Isopropyl-4-methylpyrimidin-2-amine: A Comprehensive Physicochemical Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropyl-4-methylpyrimidin-2-amine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its fundamental physicochemical properties is a prerequisite for its advancement in research and development. This technical guide provides a detailed framework for the comprehensive evaluation of two critical parameters: solubility and stability. From a first-principles perspective, we will explore not just the protocols for measurement, but the scientific rationale underpinning each experimental choice. This document is designed to equip researchers with the necessary knowledge to design and execute robust, self-validating studies that generate reliable and interpretable data, forming the bedrock for formulation development, bioassay design, and regulatory assessment. We will detail methodologies for kinetic and thermodynamic solubility determination and outline a comprehensive forced degradation study compliant with ICH guidelines to probe the inherent stability of the molecule.

Introduction: The Imperative of Early-Stage Physicochemical Profiling

In the landscape of drug discovery and development, the adage "fail early, fail cheap" is a guiding principle. A significant contributor to late-stage attrition is the emergence of undesirable physicochemical properties that hinder a candidate's developability. Among the most crucial of these are aqueous solubility and chemical stability.

-

Solubility directly influences a compound's bioavailability and the reliability of in vitro biological assays.[1][2] Poor solubility can lead to underestimated potency, erratic absorption, and significant challenges in developing a viable formulation.[3]

-

Stability dictates a compound's shelf-life, storage conditions, and potential to generate toxic degradation products. A comprehensive understanding of a molecule's degradation pathways is a regulatory necessity and critical for ensuring patient safety.[4]

This guide focuses on this compound (Figure 1), a molecule featuring a pyrimidine core, a common scaffold in pharmacologically active compounds. The presence of a secondary amine and an isopropyl group introduces specific chemical characteristics that warrant a detailed investigation. We will proceed by first establishing the foundational analytical methods required, followed by in-depth protocols for solubility and stability assessment.

Figure 1: Chemical Structure of this compound Molecular Formula: C₈H₁₃N₃[5] Molecular Weight: 151.21 g/mol [5] CAS Number: 1341073-92-4[6]

Foundational Prerequisite: Development of a Stability-Indicating Analytical Method

Before any quantitative assessment of solubility or stability can be undertaken, a robust, validated, and stability-indicating analytical method must be established. This method is the cornerstone of the entire investigation, as it must be capable of accurately quantifying the parent compound without interference from impurities, excipients, or degradation products.[7][8] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and powerful tool for this purpose.[9][10]

The primary objective is to develop a method that demonstrates specificity : the ability to physically separate the this compound peak from all potential degradant peaks generated during forced degradation studies.[8]

Protocol 2.1: HPLC Method Development Outline

-

Column and Mobile Phase Screening:

-

Rationale: The goal is to find a combination of stationary phase (column) and mobile phase that provides adequate retention and good peak shape for the parent compound. Reversed-phase chromatography (e.g., C18 column) is a common starting point for molecules of this polarity.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Screen different C18 columns from various manufacturers.

-

Evaluate isocratic and gradient elution profiles using common mobile phase systems (e.g., Acetonitrile/Water, Methanol/Water) with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape for the amine.

-

-

-

Forced Degradation Sample Analysis & Method Optimization:

-

Rationale: The samples generated from the forced degradation study (Section 4.0) are used to challenge the method's specificity. The method must be optimized to resolve the parent peak from all new peaks that appear.

-

Procedure:

-

Inject aliquots from the acid, base, oxidative, thermal, and photolytic stress samples.

-

Adjust the gradient slope, mobile phase composition, and flow rate to achieve baseline separation of the parent compound from all degradation products.[10]

-

Utilize a photodiode array (PDA) detector to assess peak purity and identify the optimal detection wavelength.

-

-

-

Method Validation:

-

Rationale: Once optimized, the method must be validated according to ICH guidelines to ensure it is fit for purpose.

-

Parameters: Key validation parameters include Specificity, Linearity, Range, Accuracy, Precision (repeatability and intermediate precision), and Robustness.[8]

-

Solubility Determination: Kinetic vs. Thermodynamic Approaches

Aqueous solubility can be measured under two distinct conditions: kinetic and thermodynamic. The choice of assay depends on the stage of development and the specific question being asked.[11] Early discovery often relies on high-throughput kinetic solubility screens, while later-stage development and formulation require precise thermodynamic solubility data.[1][3]

Kinetic Solubility

Kinetic solubility measures the concentration of a compound in solution when it is introduced from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer.[11] It reflects the solubility of the amorphous or least stable solid form and is relevant for understanding potential precipitation in in-vitro assays.[12]

Protocol 3.1.1: High-Throughput Kinetic Solubility Assay (Direct UV Method)

-

Principle: A DMSO stock solution of the compound is added to an aqueous buffer. After a short incubation, any precipitate is removed by filtration, and the concentration of the remaining dissolved compound is quantified by UV spectrophotometry against a standard curve.[1][13]

-

Step-by-Step Methodology:

-

Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.[13]

-

Prepare aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) at various pH values (e.g., pH 5.0, 6.2, 7.4) to assess pH-dependent solubility.

-

Prepare a set of calibration standards by diluting the DMSO stock into a 50:50 Acetonitrile:Water mixture.

-

-

Assay Execution:

-

Separation & Analysis:

-

Filter the samples through a 96-well solubility filter plate into a fresh UV-transparent 96-well plate.[14]

-

Measure the UV absorbance of the filtrate at the predetermined optimal wavelength.

-

Calculate the solubility by comparing the absorbance of the sample wells to the calibration curve.

-

-

Thermodynamic Solubility

Thermodynamic (or equilibrium) solubility is the saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and undissolved (solid) states.[2] This is considered the "true" solubility of the most stable crystalline form and is a critical parameter for preformulation and predicting oral absorption.[1][15] The shake-flask method is the gold standard for this measurement.

Protocol 3.2.1: Shake-Flask Thermodynamic Solubility Assay

-

Principle: An excess of the solid compound is agitated in a buffer for an extended period (typically 24-48 hours) to ensure equilibrium is reached. The saturated solution is then filtered, and the concentration is determined by HPLC-UV.[14]

-

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of glass vials.[2]

-

Add a defined volume (e.g., 1 mL) of the desired aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) to the vials.

-

-

Equilibration:

-

Separation & Analysis:

-

Allow the vials to stand for a short period to let larger particles settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

-

Dilute the filtrate as necessary and quantify the concentration using the validated stability-indicating HPLC method (Protocol 2.1).

-

-

Table 1: Hypothetical Solubility Data Summary for this compound

| Assay Type | Medium (Buffer) | pH | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS | 7.4 | 85 | 562 |

| Kinetic | Acetate Buffer | 5.0 | 250 | 1653 |

| Thermodynamic | SGF | 2.0 | >1000 | >6613 |

| Thermodynamic | FaSSIF | 6.5 | 150 | 992 |

| Thermodynamic | FeSSIF | 5.0 | 400 | 2645 |

SGF: Simulated Gastric Fluid; FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid

Diagram 1: General Workflow for Solubility Assessment

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. evotec.com [evotec.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Isopropyl-(4-Methyl-pyriMidin-2-yl)-aMine CAS#: 1341073-92-4 [amp.chemicalbook.com]

- 6. Isopropyl-(4-Methyl-pyriMidin-2-yl)-aMine | 1341073-92-4 [amp.chemicalbook.com]

- 7. ijtsrd.com [ijtsrd.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. ijpsr.com [ijpsr.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. charnwooddiscovery.com [charnwooddiscovery.com]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. enamine.net [enamine.net]

- 15. creative-biolabs.com [creative-biolabs.com]

- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

An In-depth Technical Guide to the Initial Screening of N-Isopropyl-4-methylpyrimidin-2-amine Analogs

Abstract

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. This guide provides a comprehensive, field-proven framework for the initial screening of novel analogs based on the N-Isopropyl-4-methylpyrimidin-2-amine core. Moving beyond a simple recitation of protocols, this document elucidates the strategic rationale behind constructing a multi-tiered screening cascade, from high-throughput biochemical assays to physiologically relevant cell-based models and critical early ADME-Tox profiling. We will detail self-validating experimental designs, explain the causality behind assay selection, and provide actionable protocols for researchers, scientists, and drug development professionals aiming to identify promising lead candidates from a new chemical series.

Introduction: The Rationale for Screening this compound Analogs

This compound represents a lead scaffold with significant potential. The pyrimidine core is a well-established bioisostere for the adenine base of ATP, making it an ideal starting point for competitive inhibitors of ATP-dependent enzymes, most notably protein kinases.[1][2] Protein kinases are a large family of enzymes that play pivotal roles in cellular signal transduction; their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[2]

The initial screening phase is the crucible in which a chemical series is tested. Its purpose is not merely to identify the most potent compound but to generate a comprehensive data package that allows for the selection of candidates with the most promising overall profile for further development. A robust screening cascade, as outlined in this guide, is designed to "fail compounds early and cheaply," mitigating the significant financial and temporal risks associated with later-stage drug development attrition.[3] This is achieved by progressively increasing the biological complexity of the assays while simultaneously evaluating drug-like properties.

The Screening Cascade: A Multi-Tiered Strategy for Hit Identification and Validation

A successful screening campaign follows a logical progression from high-capacity, simplified assays to lower-throughput, more complex biological systems. This "funnel" approach efficiently filters a large library of analogs down to a small number of high-quality hits.

Figure 1: The tiered approach of the screening cascade.

Tier 1: Primary High-Throughput Screening (HTS)

Causality: The primary screen must be robust, scalable, and cost-effective to handle a large number of compounds. A biochemical assay is ideal as it directly measures the interaction between the analog and its purified target (e.g., a specific kinase), eliminating the complexities of cell permeability, off-target effects, and metabolism.[1] We select a universal kinase assay that measures the depletion of the co-substrate ATP, as this is a common feature of all kinase reactions.[4]

Recommended Protocol: Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo®)

This assay format is highly sensitive and has a large dynamic range. It measures the amount of ATP remaining after a kinase reaction; a potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.[4]

Experimental Protocol:

-

Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and ATP solution at 2X final concentration. Reconstitute the Kinase-Glo® reagent according to the manufacturer's protocol (e.g., Promega).

-

Compound Plating: Dispense 50 nL of each analog (from a 10 mM DMSO stock) into a 384-well assay plate using an acoustic dispenser. This yields a final assay concentration of 10 µM. Include columns for controls:

-

Negative Control (0% Inhibition): DMSO only.

-

Positive Control (100% Inhibition): A known, potent inhibitor of the target kinase.

-

-

Kinase/Substrate Addition: Add 5 µL of the 2X kinase/substrate solution to all wells.

-

Reaction Initiation: Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction. Final volume is 10 µL.

-

Incubation: Incubate the plate at room temperature for 1 hour. The exact time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption in negative control wells).

-

Detection: Add 10 µL of Kinase-Glo® reagent to all wells. Incubate for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Read luminescence on a plate reader.

-

Data Analysis: Normalize the data using the controls:

-

% Inhibition = 100 * (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)

-

A Z'-factor should be calculated for the plate to assess assay quality: Z' = 1 - (3*(SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|. A Z' > 0.5 indicates an excellent assay.

-

Tier 2: Potency Determination (Biochemical IC50)

Causality: Analogs that show significant activity (e.g., >50% inhibition) in the primary screen are advanced to determine their potency. An IC50 value (the concentration required to inhibit 50% of the enzyme's activity) is the standard metric for quantifying potency and is essential for building a structure-activity relationship (SAR).

Methodology: The same biochemical assay from Tier 1 is used, but instead of a single concentration, each compound is tested across a range of concentrations (typically an 8- to 10-point, 3-fold serial dilution starting from ~30 µM). The resulting data are plotted on a semi-log graph (Inhibition vs. log[Concentration]) and fitted to a four-parameter logistic equation to derive the IC50 value.

Tier 3: Cell-Based Assays

Causality: A potent biochemical inhibitor is not guaranteed to be effective in a cellular context. The compound must be able to cross the cell membrane, engage its target in the complex intracellular environment, and elicit a desired biological response.[5][6] Cell-based assays provide this crucial, more physiologically relevant validation.

Recommended Assays:

-

Target Engagement: Assays like the NanoBRET™ Target Engagement assay directly measure whether the compound binds to its intended target inside living cells. This is critical to confirm the mechanism of action.[5]

-

Cellular Proliferation/Viability: If the target kinase is involved in cell growth (as is common in oncology), a cell viability assay is a key phenotypic readout.[6] The CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels as an indicator of metabolic activity, is a robust and widely used method.[7]

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Plating: Seed a cancer cell line known to be dependent on the target kinase into 384-well plates at a pre-determined optimal density (e.g., 1000 cells/well). Allow cells to adhere overnight.

-

Compound Treatment: Perform a serial dilution of the compounds and add them to the cells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Detection: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's protocol.

-

Data Acquisition: After a brief incubation to stabilize the signal, read luminescence.

-

Data Analysis: Normalize the data to vehicle-treated (DMSO) controls and calculate the GI50 (concentration for 50% growth inhibition).

Figure 2: The logical flow from target binding to a cellular response.

Tier 4: Early ADME-Tox Profiling

Causality: A potent, cell-active compound can still fail if it has poor pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) or toxicity properties.[3] Early assessment of these parameters is a critical de-risking step.[8][9] It allows the project team to prioritize compounds that are not only potent but also have a higher likelihood of success in vivo.

Recommended Assays:

-

Metabolic Stability: An in vitro assay using human liver microsomes (HLM) to determine how quickly a compound is metabolized by cytochrome P450 enzymes.[9][10] High clearance suggests a short half-life in vivo.

-

Aqueous Solubility: Poor solubility can limit absorption and lead to formulation challenges.

-

Cell Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to predict passive diffusion across the intestinal barrier.[8]

-

Cytotoxicity: Assessing toxicity in a non-target cell line (e.g., primary hepatocytes or a non-cancerous cell line like HEK293) helps to identify general cytotoxicity versus on-target anti-proliferative effects.[3][10]

Data Summary and Hit Prioritization

Data from all tiers must be integrated to make informed decisions. A summary table is an effective way to compare the multi-parameter data for the most promising analogs.

Table 1: Hypothetical Screening Data for Lead Analogs

| Compound ID | Biochemical IC50 (nM) | Cell Viability GI50 (nM) | HLM Stability (% remaining @ 1 hr) | PAMPA Permeability (x 10⁻⁶ cm/s) |

|---|---|---|---|---|

| LEAD-001 | 150 | 850 | 75% | 5.2 |

| ANALOG-A | 25 | 120 | 88% | 6.1 |

| ANALOG-B | 350 | >10,000 | 95% | 0.5 |

| ANALOG-C | 15 | 95 | 12% | 7.8 |

Analysis and Prioritization:

-

ANALOG-A: Emerges as the top candidate. It shows a significant improvement in both biochemical and cellular potency over the lead, maintains excellent metabolic stability, and has good permeability.

-

ANALOG-B: Despite its stability, this compound is a clear example of poor translation from biochemical to cellular activity (IC50 << GI50), likely due to its very low permeability. This compound would be deprioritized.

-

ANALOG-C: While being the most potent analog, its extremely poor metabolic stability makes it an unattractive candidate for further development, as it would likely have a very short half-life in vivo.

Conclusion

The initial screening of a new chemical series like the this compound analogs is a systematic, multi-parameter optimization process. The structured cascade presented in this guide—progressing from high-throughput biochemical assays to complex cellular models and early ADME-Tox profiling—provides a robust framework for identifying high-quality hits. By understanding the rationale behind each experimental choice and integrating data from all tiers, drug discovery teams can efficiently triage large compound sets and select candidates with a truly promising balance of potency, cellular efficacy, and drug-like properties for advancement into lead optimization.

References

-

Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

-

Klink, T. A., et al. (2008). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

-

von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. [Link]

-

Charles River Laboratories. Cancer Cell-Based Assays. [Link]

-

News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]

-

Wesche, H., Xiao, S. H., & Young, S. W. (2005). High Throughput Screening for Protein Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening. [Link]